

Spectroscopic Analysis of 2-Aminobutane Carbonate: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminobutane carbonate

Cat. No.: B15178581

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of **2-aminobutane carbonate**. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for the characterization of this salt. Detailed experimental protocols and visual workflows are included to support practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **2-aminobutane carbonate**. These predictions are based on the known spectroscopic behavior of 2-aminobutane (sec-butylamine), the carbonate ion, and the effects of protonation on the amine functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Aminobutane Carbonate** (in D_2O)

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity
-CH ₃ (C4)	~ 0.9	Triplet
-CH ₂ - (C3)	~ 1.6	Multiplet
-CH- (C2)	~ 3.0	Multiplet
-CH ₃ (C1)	~ 1.2	Doublet
-NH ₃ ⁺	~ 7.0-8.0 (variable)	Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Aminobutane Carbonate** (in D₂O)

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C1	~ 15-20
C2	~ 50-55
C3	~ 25-30
C4	~ 10-15
Carbonate (CO ₃ ²⁻)	~ 160-170

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Aminobutane Carbonate**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description of Vibration
N-H (Ammonium)	3200-2800 (broad)	N-H stretching of the primary ammonium salt[1]
C-H (Alkyl)	2960-2850	C-H stretching
N-H (Ammonium)	1650-1580	N-H bending[2]
C=O (Carbonate)	1450-1410 (strong)	Asymmetric C=O stretching
C-N (Amine Salt)	1250-1020	C-N stretching
C-O (Carbonate)	880-860	Out-of-plane C-O bending

Mass Spectrometry (MS)

For the mass spectrometric analysis of **2-aminobutane carbonate**, a soft ionization technique such as Electrospray Ionization (ESI) is recommended due to the ionic nature of the salt.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for **2-Aminobutane Carbonate** (Positive Ion Mode ESI-MS)

Ion	Predicted m/z	Description
[CH ₃ CH ₂ CH(NH ₃)CH ₃] ⁺	74.14	Molecular ion of the protonated 2-aminobutane cation.
[C ₄ H ₁₀ N] ⁺	72.13	Fragment ion from loss of H ₂ .
[C ₃ H ₈ N] ⁺	58.08	Fragment ion from loss of a methyl group.
[C ₂ H ₆ N] ⁺	44.07	Fragment ion from loss of an ethyl group.

Experimental Protocols

NMR Spectroscopy

2.1.1. Sample Preparation:

- Weigh approximately 5-10 mg of **2-aminobutane carbonate**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2.1.2. Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to the ¹H spectrum.
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2-aminobutane carbonate** sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

- Prepare a dilute solution of **2-aminobutane carbonate** in a suitable solvent compatible with ESI, such as a mixture of water and methanol or acetonitrile. The concentration should typically be in the low $\mu\text{g/mL}$ to ng/mL range.
- The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation in positive ion mode.

2.3.2. Data Acquisition (ESI-MS):

- Set up the mass spectrometer with the ESI source.
- Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant ion signal.
- Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.
- Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
- To obtain fragmentation information for structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 74.14) and

subjecting it to collision-induced dissociation (CID).

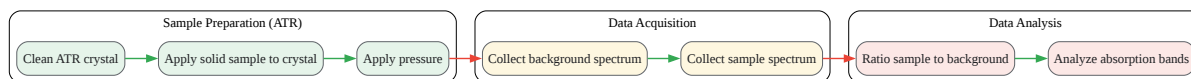
Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.



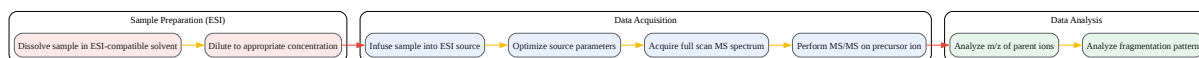
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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for IR Spectroscopic Analysis.



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Caption: Workflow for Mass Spectrometry Analysis.

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References

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